3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole
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Overview
Description
The compound “3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and an indole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the oxadiazole and indole rings suggests that the compound could have a planar structure, while the methoxyphenyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Antimicrobial Applications :
- Some indole derivatives, including those with 1,2,4-oxadiazole groups, have been studied for their antimicrobial properties (Kalshetty, Gani, & Kalashetti, 2012).
- Other research focused on novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties for antimicrobial activity (Gadegoni & Manda, 2013).
Anticancer Potential :
- A study synthesized indole–quinoline–oxadiazoles and evaluated their anticancer potential. One compound showed significant cytotoxicity in breast adenocarcinoma cells, suggesting potential as a cancer drug (Kamath, Sunil, & Ajees, 2016).
- Another research synthesized new indole derivatives with 1,3,4-oxadiazole for cardiovascular activities, demonstrating varied degrees of effectiveness (Singh, Agarwal, & Singh, 2013).
Pharmacological Studies :
- Schiff base indole derivatives with 1,3,4-oxadiazole have been synthesized and evaluated for multiple biological activities, including antimicrobial, antioxidant, antituberculosis, and anticancer agents (Verma, Saundane, & Meti, 2019).
Neuropharmacology :
- A compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has shown promising results as a potential inhibitor of human monoamine oxidase B, suggesting applications in neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-19-17(20-23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGXZHVWSYUKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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